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Compound of Interest

Compound Name: Cefaclor

Cat. No.: B601260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefaclor is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity

against various bacterial pathogens. Its efficacy and pharmacokinetic profile are intrinsically

linked to its unique molecular architecture and inherent chemical properties. This technical

guide provides an in-depth exploration of the molecular structure and physicochemical

characteristics of Cefaclor, intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure
Cefaclor, with the IUPAC name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-

oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses a bicyclic cephem

nucleus, which is characteristic of cephalosporin antibiotics.[1] The molecular formula for the

anhydrous form is C₁₅H₁₄ClN₃O₄S.[1] It is often supplied as a monohydrate, with the formula

C₁₅H₁₄ClN₃O₄S·H₂O.[2][3]

The core structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key structural

features that dictate its biological activity and chemical properties include:

β-Lactam Ring: This four-membered ring is the pharmacophore responsible for the

antibacterial activity of Cefaclor. Its inherent ring strain makes it susceptible to nucleophilic
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attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of

cell wall synthesis.

Acylamino Side Chain at C-7: The (R)-2-amino-2-phenylacetylamino side chain influences

the antibacterial spectrum and potency of the antibiotic.

Substituent at C-3: The chlorine atom at the C-3 position enhances the stability of the

molecule against some β-lactamases and modulates its pharmacokinetic properties.

The crystalline form of Cefaclor is often a dihydrate.[4] Its solid-state chemistry has been

elucidated, revealing specific bond lengths, angles, and conformations that are typical for

cephalosporins.[4]

Chemical Properties
The chemical properties of Cefaclor are crucial for its formulation, stability, and in vivo

behavior. A summary of its key quantitative properties is presented in the table below.
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Property Value Source

Molecular Formula C₁₅H₁₄ClN₃O₄S (anhydrous) [1]

C₁₅H₁₄ClN₃O₄S·H₂O

(monohydrate)
[2][3]

Molecular Weight 367.81 g/mol (anhydrous) [1]

385.82 g/mol (monohydrate) [2][5][6][7]

Melting Point 327 °C [1]

Solubility

Slightly soluble in water.

Practically insoluble in

methanol, ethanol, chloroform,

and benzene.

pKa (Strongest Acidic) 3.03 [7]

pKa (Strongest Basic) 7.23 [7]

CAS Number 53994-73-3 (anhydrous) [1]

70356-03-5 (monohydrate) [7]

Experimental Protocols
This section details the methodologies for determining the key chemical properties of Cefaclor.

Melting Point Determination
The melting point of a compound is a critical indicator of its purity. A standard method for

determining the melting point of a crystalline solid like Cefaclor involves the following steps:

Sample Preparation: A small amount of the finely powdered Cefaclor is packed into a

capillary tube, which is sealed at one end.

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The

capillary tube containing the sample is placed in the apparatus.
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Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it

approaches the expected melting point.

Observation: The temperature at which the first drop of liquid appears (the onset of melting)

and the temperature at which the entire solid has turned into a clear liquid (the completion of

melting) are recorded. This range represents the melting point of the substance. For a pure

compound, this range is typically narrow.

Solubility Determination
The solubility of Cefaclor can be determined using various methods. One detailed approach

involves the determination of the solubility parameter by measuring the mole fraction solubility

in different solvent blends.

Solvent Preparation: A series of solvent blends with varying polarities are prepared. For

example, mixtures of water and propylene glycol in different ratios can be used.

Equilibration: An excess amount of Cefaclor is added to each solvent blend in a sealed

container. The mixtures are then agitated at a constant temperature (e.g., 25 °C) for a

sufficient period to ensure equilibrium is reached.

Sample Analysis: After equilibration, the undissolved solid is removed by filtration or

centrifugation. The concentration of Cefaclor in the supernatant is then determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis spectrophotometry.

Calculation: The mole fraction solubility is calculated for each solvent blend. The solubility

parameter of Cefaclor is then estimated from the peak of the mole fraction solubility versus

the solvent blend solubility parameter plot.

pKa Determination
The acid dissociation constants (pKa) of Cefaclor, which has both acidic (carboxylic acid) and

basic (amino group) functionalities, can be determined experimentally using potentiometric

titration or spectrophotometry.[8]

Potentiometric Titration:
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Solution Preparation: A known concentration of Cefaclor is dissolved in a suitable solvent,

typically water or a co-solvent system.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and

a strong base (e.g., NaOH).

pH Measurement: The pH of the solution is monitored continuously throughout the titration

using a calibrated pH meter.

Data Analysis: The pKa values are determined from the titration curve by identifying the pH

at the half-equivalence points.

Spectrophotometry:

Buffer Preparation: A series of buffer solutions with a range of known pH values are

prepared.

Sample Preparation: A constant concentration of Cefaclor is added to each buffer solution.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

Data Analysis: The absorbance at a specific wavelength, where the protonated and

deprotonated forms of Cefaclor have different molar absorptivities, is plotted against the pH.

The pKa value can then be determined from the resulting sigmoidal curve.[9]

Crystal Structure Analysis
The three-dimensional arrangement of atoms in the Cefaclor dihydrate crystal has been

determined by single-crystal X-ray diffraction.[4]

Crystal Growth: Single crystals of Cefaclor dihydrate suitable for X-ray diffraction are grown

from a supersaturated solution.

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded using a detector.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal

structure, which involves determining the positions of the atoms within the unit cell.
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Computational methods, such as direct methods or Patterson methods, are employed. The

initial structural model is then refined to obtain the final, accurate crystal structure.[4] Density

Functional Theory with dispersion correction (DFT-D) calculations can also be used to

complement and refine the experimental data.[10]

Visualization of Cefaclor's Structural-Property
Relationships
The following diagram illustrates the relationship between the core chemical structure of

Cefaclor and its key chemical and physical properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2308894/
https://pubmed.ncbi.nlm.nih.gov/24192164/
https://www.benchchem.com/product/b601260?utm_src=pdf-body
https://www.benchchem.com/product/b601260?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure

Chemical & Physical Properties

Cefaclor
(C15H14ClN3O4S)

Cephem Nucleus
(Dihydrothiazine + β-Lactam Ring)

Acylamino Side Chain
(at C-7)

Chlorine Substituent
(at C-3)

Solubility
(Aqueous & Organic Solvents)

pKa
(Acidic & Basic Nature)

Crystal Structure
(Dihydrate Form)

Antibacterial Activity
(Inhibition of Cell Wall Synthesis)

β-Lactam Ring Strain

Spectrum of Activity

Chemical Stability
(Resistance to β-Lactamases)

Enzyme Resistance

Click to download full resolution via product page

Cefaclor's Structure-Property Relationship

Conclusion
This technical guide has provided a detailed overview of the molecular structure and key

chemical properties of Cefaclor. Understanding these fundamental aspects is paramount for

the rational design of new derivatives, the development of stable and effective formulations,

and the interpretation of its biological activity. The experimental protocols outlined herein offer a
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practical framework for the characterization of Cefaclor and related compounds in a research

and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cefaclor | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. GSRS [precision.fda.gov]

3. drugs.com [drugs.com]

4. Solid-state chemistry and crystal structure of cefaclor dihydrate - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. selleckchem.com [selleckchem.com]

6. Cefaclor Monohydrate | C15H16ClN3O5S | CID 51038 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. go.drugbank.com [go.drugbank.com]

8. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics:
Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

9. scielo.br [scielo.br]

10. Structures of cefradine dihydrate and cefaclor dihydrate from DFT-D calculations -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cefaclor: A Comprehensive Technical Guide to its
Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b601260#cefaclor-molecular-structure-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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